

molecular targets of aspirin beyond cyclooxygenase

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Compound of Interest

Compound Name: Aspirin

Cat. No.: B1665792

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Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of modern medicine, widely recognized for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. For decades, its primary mechanism of action was attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins and thromboxanes. However, a growing body of evidence reveals that **aspirin's** therapeutic reach extends far beyond COX inhibition. This technical guide delves into the molecular targets of **aspirin** that are independent of its effects on cyclooxygenase, providing researchers, scientists, and drug development professionals with a comprehensive overview of these alternative mechanisms. This exploration of non-COX targets is critical for understanding **aspirin's** pleiotropic effects, including its potential roles in cancer chemoprevention and neuroprotection, and for the development of novel therapeutics.

Quantitative Analysis of Aspirin's Non-COX Molecular Interactions

The interaction of **aspirin** with molecular targets beyond COX has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data, including dissociation constants (K_d) and IC_{50} values, which are crucial for comparing the binding affinities and inhibitory concentrations of **aspirin** for these targets.

Target Protein	Method	Reported Kd / IC50	Cellular Context	Reference
AMP-activated protein kinase (AMPK)	Surface Plasmon Resonance (SPR)	Kd: ~1.7 mM	Purified protein	
Bromodomain-containing protein 4 (BRD4)	Isothermal Titration Calorimetry (ITC)	Kd: ~25 μ M	Purified protein	
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)	Cellular Thermal Shift Assay (CETSA)	Not specified	Human colorectal cancer cells	
I κ B kinase (IKK)	In vitro kinase assay	IC50: ~5-10 mM	Purified enzyme	
NF- κ B	Electrophoretic mobility shift assay (EMSA)	Not specified	Various cell lines	
Peroxisome proliferator-activated receptor α (PPAR α)	Reporter gene assay	EC50: ~0.5 mM	Transfected cells	
Sirtuin 1 (SIRT1)	In vitro enzymatic assay	Not specified	Purified enzyme	

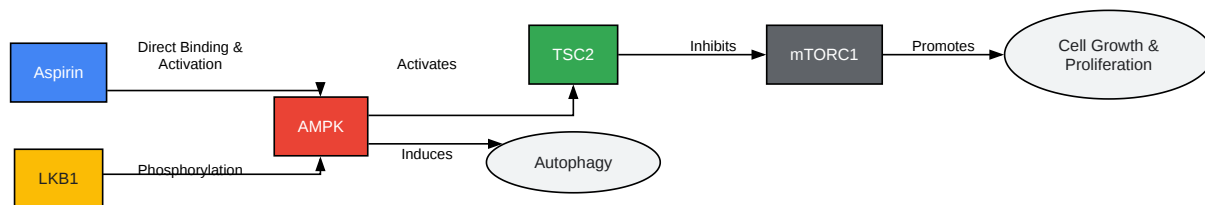
Table 1: Quantitative Data for **Aspirin**'s Non-COX Molecular Targets. This table provides a summary of the measured binding affinities and inhibitory concentrations of **aspirin** for several key non-COX molecular targets. The data is compiled from various experimental methodologies as cited.

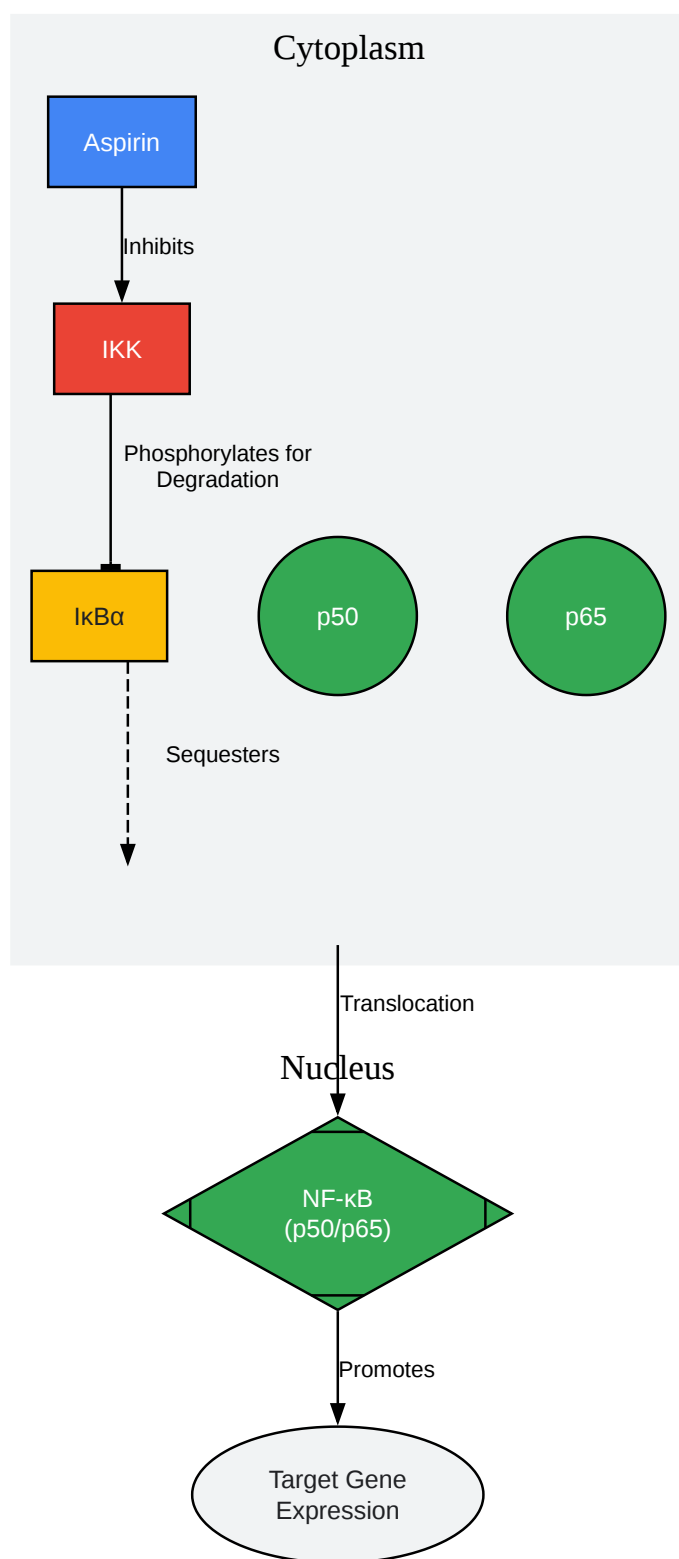
Key Non-COX Molecular Targets and Signaling Pathways

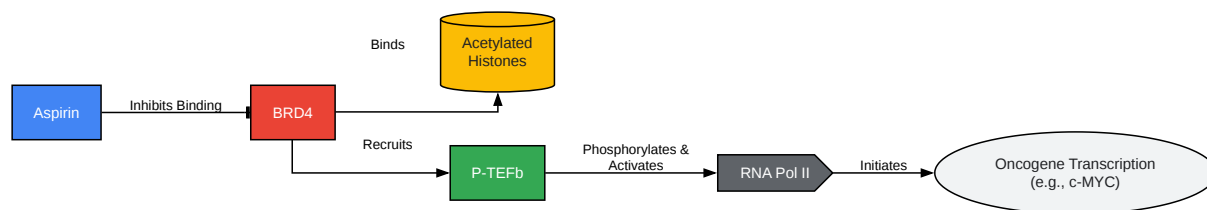
Aspirin's interaction with a variety of proteins beyond COX modulates several critical cellular signaling pathways. This section details these interactions and their downstream consequences.

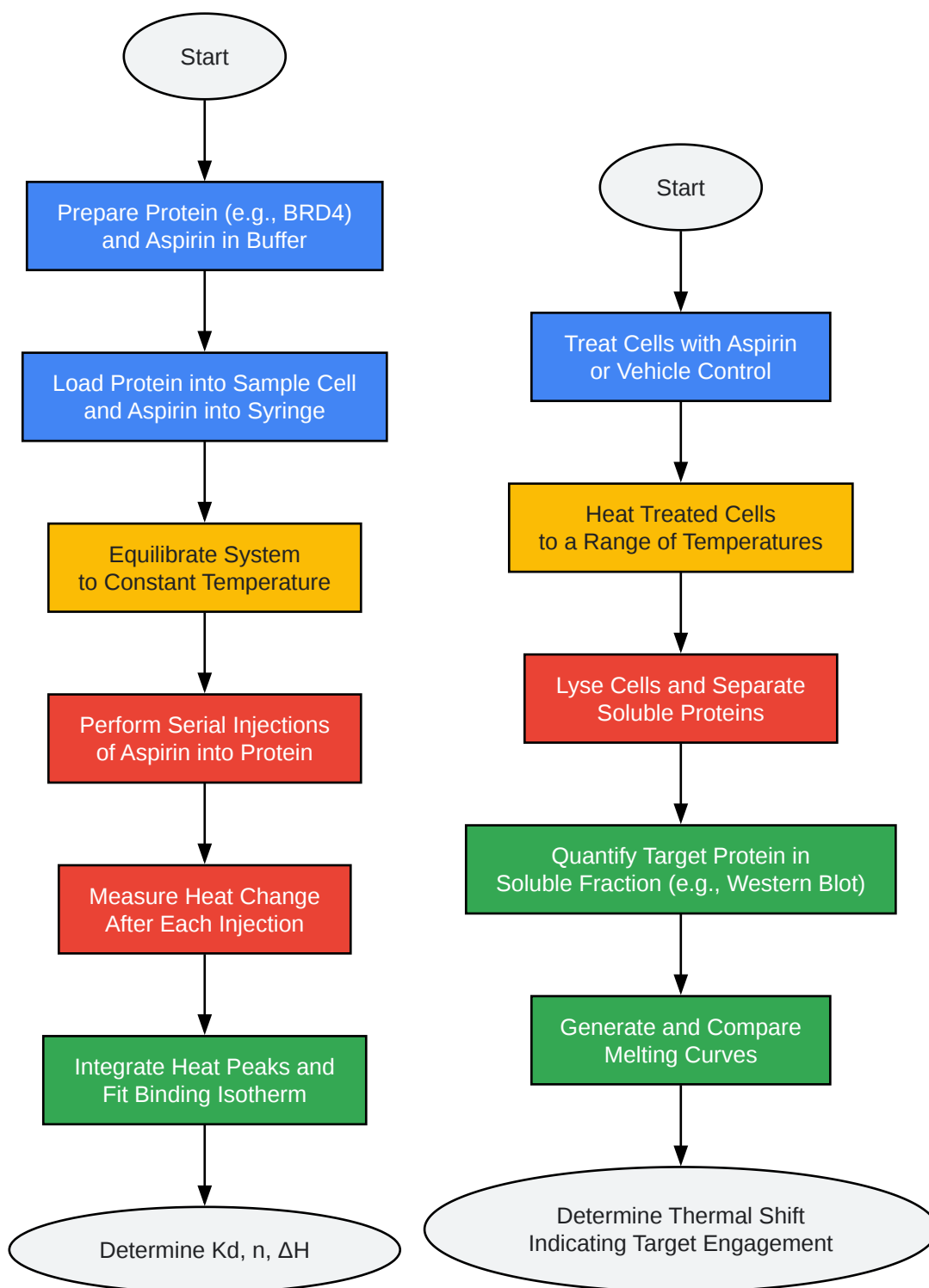
AMP-activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. **Aspirin** has been shown to directly bind to and activate AMPK, a mechanism that is independent of COX inhibition. This activation is thought to contribute to **aspirin's** anti-cancer properties.









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